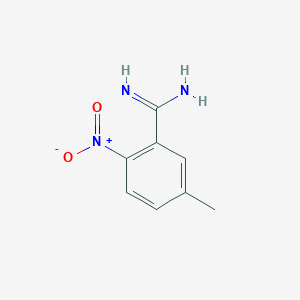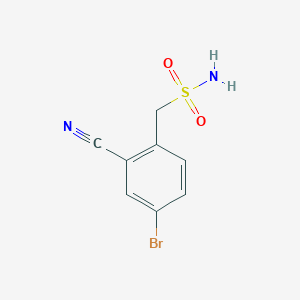
(4-Bromo-2-cyanophenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-Bromo-2-cyanophenyl)methanesulfonamide is a brominated aromatic molecule that contains a cyanide group and a methanesulfonamide moiety. This structure suggests potential reactivity due to the presence of the electron-withdrawing cyanide which can influence the electronic properties of the aromatic ring and the adjacent bromine atom.
Synthesis Analysis
The synthesis of brominated aromatic compounds can be achieved through various methods, including Friedel–Crafts-type alkylation. For instance, bromodifluoro(phenylsulfanyl)methane undergoes Friedel–Crafts-type alkylation with activated aromatic compounds to yield benzophenones and thioesters, which could be further functionalized to synthesize compounds similar to this compound . Additionally, bromo-substituted pyridyl compounds have been synthesized from alkyl halides using NaBH4, indicating that brominated aromatics can be synthesized under mild conditions with high yields . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be determined using X-ray crystallography. For example, the X-ray crystal structure analysis of 5,5'-dibromo-2,2'-dipyridyl disulfide and bis(5-bromopyridine-2-ylthio) methane has been carried out, revealing that these compounds crystallize in monoclinic space groups . Although the exact structure of this compound is not provided, similar analytical techniques could be used to elucidate its molecular structure.
Chemical Reactions Analysis
The presence of a bromine atom on the aromatic ring of this compound suggests that it could participate in various chemical reactions, such as nucleophilic aromatic substitution or further electrophilic aromatic substitution reactions. The cyanide group could also influence the reactivity of the molecule, potentially acting as a leaving group or directing group in chemical transformations.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of this compound are not detailed in the provided papers, general properties of similar brominated aromatic compounds can be inferred. These compounds are likely to have moderate to high melting points due to strong intermolecular interactions, and their solubility will depend on the nature of the substituents and the solvent used. The presence of the cyanide and methanesulfonamide groups will also affect the molecule's polarity and hydrogen bonding capability.
Aplicaciones Científicas De Investigación
Structural and Computational Analysis : A study by Mphahlele & Maluleka (2021) focused on the structural characterization of N-(2-cyanophenyl)disulfonamides, including (4-Bromo-2-cyanophenyl)methanesulfonamide. They utilized nuclear magnetic resonance, infrared spectroscopy, mass spectrometry, and X-ray diffraction, along with density functional theory calculations, to understand the molecular structure and geometry of these compounds (Mphahlele & Maluleka, 2021).
Pd-catalyzed N-arylation : Rosen et al. (2011) described a Pd-catalyzed cross-coupling method for methanesulfonamide with aryl bromides and chlorides. This process is important as it avoids genotoxic impurities that can arise in other methods, potentially offering a safer and more efficient synthesis route for compounds like this compound (Rosen et al., 2011).
Synthesis of Heteroaromatic Compounds : Sakamoto et al. (1988) reported on the synthesis of 2-Substituted 1-Methylsulfonylindoles from N-(2-Halophenyl)methanesulfonamides, highlighting the utility of these compounds in creating heteroaromatic structures, which are important in various chemical and pharmaceutical applications (Sakamoto et al., 1988).
Spectroscopic Studies and Complex Formation : Binkowska et al. (2008) investigated the complexes formed by 4-cyanophenyl[bis(ethylsulfonyl)]methane with certain N-bases, using techniques like ESI MS, 1 H NMR, and FT-IR spectroscopy. Such studies provide insights into the behavior of these compounds in complex molecular environments (Binkowska et al., 2008).
Quantum-Chemical Calculations : Karabacak et al. (2010) conducted a quantum chemical investigation on similar compounds to this compound. They studied molecular conformation, NMR chemical shifts, and vibrational transitions, which is crucial for understanding the physical and chemical properties of such compounds (Karabacak et al., 2010).
Propiedades
IUPAC Name |
(4-bromo-2-cyanophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2S/c9-8-2-1-6(5-14(11,12)13)7(3-8)4-10/h1-3H,5H2,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASIZNAJRDISJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1878327-03-7 |
Source


|
| Record name | (4-bromo-2-cyanophenyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2500988.png)

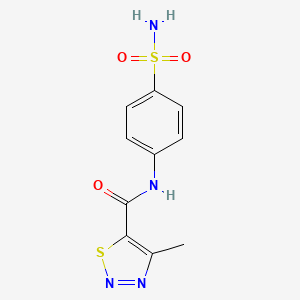
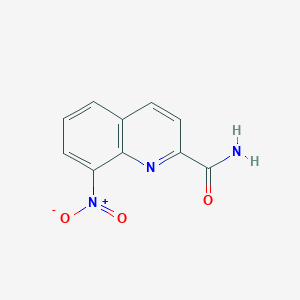
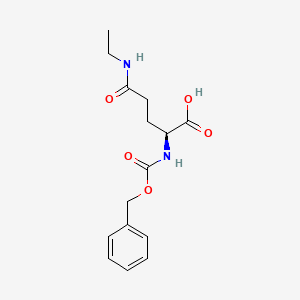
![6-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2500997.png)
![4-(3-methylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2500998.png)
![2-[[1-[3-(1,3-Benzodioxol-5-ylmethoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2500999.png)
![(E)-N1-(thiophen-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2501000.png)
![1-acetyl-5-bromo-N-[3-(dimethylamino)propyl]indoline-6-sulfonamide](/img/structure/B2501001.png)
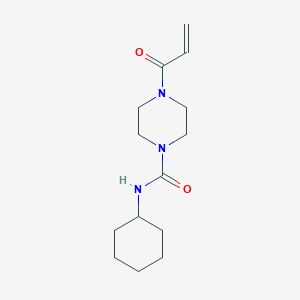
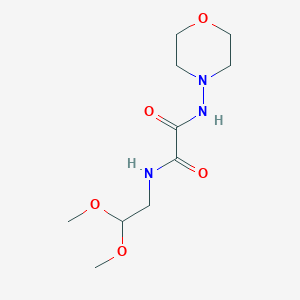
![N-[Cyano-(2-methoxyphenyl)methyl]-2-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide](/img/structure/B2501006.png)
